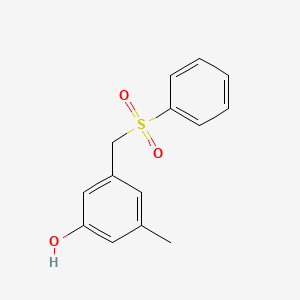
trans-2,2'-Bipyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2,2’-Bipyrrolidine: is a chiral diamine compound that has garnered significant interest in various fields of chemistry due to its unique structural and stereochemical properties. It consists of two pyrrolidine rings connected by a single carbon-carbon bond, with the nitrogen atoms in each ring positioned in a trans configuration. This compound is particularly valuable in asymmetric synthesis and catalysis, where its chiral nature can induce enantioselectivity in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,2’-Bipyrrolidine typically involves the photodimerization of pyrrolidine. A common method includes the use of a Rayonet Photoreactor fitted with low-pressure mercury lamps. Pyrrolidine is heated to reflux in the presence of mercury, and the reaction mixture is irradiated for several days. The resulting mixture is then distilled to obtain the desired product .
Industrial Production Methods: Industrial production of trans-2,2’-Bipyrrolidine may involve similar photodimerization techniques but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as recrystallization and distillation under reduced pressure.
Chemical Reactions Analysis
Types of Reactions: trans-2,2’-Bipyrrolidine undergoes various chemical reactions, including:
Oxidation: The central carbon-carbon bond in trans-2,2’-Bipyrrolidine can be oxidized chemically and electrochemically.
Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen atoms in the pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different trans-2,2’-Bipyrrolidine derivatives.
Scientific Research Applications
Chemistry: trans-2,2’-Bipyrrolidine is widely used as a chiral ligand in asymmetric synthesis. It has been employed in the catalytic enantioselective aryl transfer to aldehydes, yielding diarylmethanols with high enantioselectivity .
Biology and Medicine: In biological and medicinal chemistry, trans-2,2’-Bipyrrolidine derivatives have been explored for their potential as therapeutic agents. Their chiral nature makes them suitable for the development of drugs with specific enantiomeric forms.
Industry: In the industrial sector, trans-2,2’-Bipyrrolidine is used in the synthesis of various fine chemicals and pharmaceuticals. Its role as a chiral auxiliary or ligand in catalytic processes is particularly valuable for producing enantiomerically pure compounds.
Mechanism of Action
The mechanism by which trans-2,2’-Bipyrrolidine exerts its effects is primarily through its ability to act as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The specific faces of the pyrrolidine nitrogens facilitate chelation to metal centers, leading to predetermined chirality at the metal centers .
Comparison with Similar Compounds
2,2’-Bipyridine: A commonly used ligand in coordination chemistry, known for its ability to form stable complexes with metal ions.
1,10-Phenanthroline: Another widely used ligand with similar applications in coordination chemistry.
Uniqueness: trans-2,2’-Bipyrrolidine is unique due to its chiral nature and the specific configuration of its pyrrolidine rings. Unlike 2,2’-Bipyridine and 1,10-Phenanthroline, which are achiral, trans-2,2’-Bipyrrolidine can induce enantioselectivity in chemical reactions, making it particularly valuable in asymmetric synthesis and catalysis.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine |
InChI |
InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2/t7-,8+ |
InChI Key |
NQHVTVSAFRAXPA-OCAPTIKFSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)[C@@H]2CCCN2 |
Canonical SMILES |
C1CC(NC1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide](/img/structure/B13071007.png)
![1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13071014.png)


![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13071027.png)




![Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13071065.png)

![2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine](/img/structure/B13071078.png)

